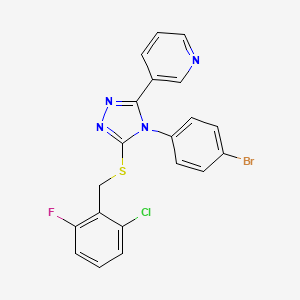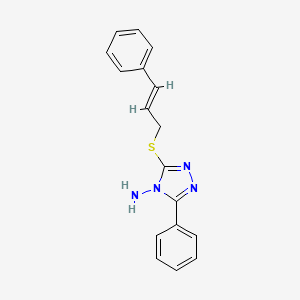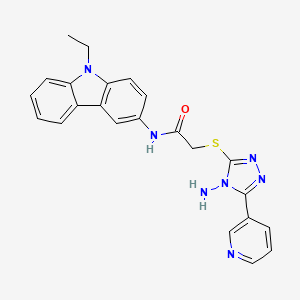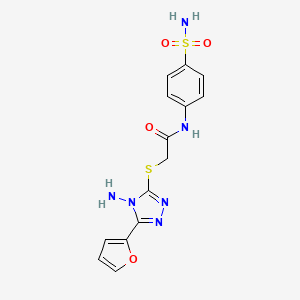
3-(4-(4-Bromophenyl)-5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Descripción general
Descripción
3-(4-(4-Bromophenyl)-5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various halogenated substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the halogenated substituents. Common reagents used in these reactions include bromine, chlorine, and fluorine sources, as well as various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Bromophenyl)-5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert functional groups to their reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents in place of the halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where halogenated triazole derivatives have shown promise.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms could enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-4H-1,2,4-triazole
- 3-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-4H-1,2,4-triazole
- 3-{4-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}benzene
Uniqueness
The uniqueness of 3-(4-(4-Bromophenyl)-5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine lies in its specific combination of functional groups and halogenated substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClFN4S/c21-14-6-8-15(9-7-14)27-19(13-3-2-10-24-11-13)25-26-20(27)28-12-16-17(22)4-1-5-18(16)23/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIKGOOGCFABFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678541-90-7 | |
| Record name | 3-(4-(4-BR-PH)-5-((2-CHLORO-6-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4153719.png)
![3-allyl-2-[(tetrahydro-2H-pyran-2-ylmethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4153727.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B4153749.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4153751.png)
![4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B4153758.png)


![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4153773.png)
![2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide](/img/structure/B4153781.png)
![4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B4153785.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B4153786.png)
![3-(2-furylmethyl)-5,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4153793.png)
![methyl 6-acetyl-2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4153809.png)
